sulfuric acid;thulium;octahydrate

Description

Contextualizing Thulium within the Lanthanide Series and its Chemical Significance

Thulium (Tm), with atomic number 69, is the thirteenth element in the lanthanide series. wikipedia.org It is the second-least abundant lanthanide in the Earth's crust, making it a rare and valuable element. wikipedia.orgstanfordmaterials.com Thulium is never found in nature in its pure form but exists in small quantities in minerals alongside other rare earths, such as in monazite (B576339) and gadolinite. wikipedia.orgebsco.com

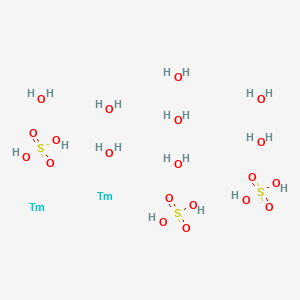

Like most lanthanides, thulium's most common and stable oxidation state is +3, which is the only state observed in solutions. wikipedia.orgsamaterials.com In aqueous solutions, the Tm³⁺ ion is surrounded by water molecules and exhibits a bright blue luminescence. wikipedia.org Thulium metal is quite electropositive, dissolving readily in dilute sulfuric acid to form solutions containing the pale green Tm³⁺ ions, which exist as [Tm(OH₂)₉]³⁺ complexes. wikipedia.org The element's electron configuration, [Xe]4f¹³6s², dictates its chemical behavior and its tendency to form trivalent compounds. samaterials.com

Table 2: Properties of Thulium (Tm)

| Property | Value |

|---|---|

| Atomic Number | 69 wikipedia.org |

| Atomic Weight | 168.934219 u wikipedia.org |

| Appearance | Silvery-gray metal wikipedia.org |

| Density | 9.32 g/cm³ ebsco.comsamaterials.com |

| Melting Point | 1545 °C ebsco.comsamaterials.com |

| Boiling Point | ~1950 °C samaterials.com |

| Common Oxidation State | +3 wikipedia.org |

Overview of Hydrated Lanthanide Sulfate (B86663) Compounds in Solid-State Chemistry

Hydrated lanthanide sulfates are a class of inorganic compounds where the lanthanide ion is coordinated to sulfate anions and water molecules. These compounds are generally moderately soluble in water and acids. americanelements.comamericanelements.com Most metal sulfate compounds are readily soluble in water, which contrasts with the general insolubility of metal fluorides and oxides. americanelements.com The hydration state can vary, and different hydrates can be formed depending on the preparation and storage conditions. ontosight.airesearchgate.net For example, lanthanum sulfate can exist as a nonahydrate or other hydrated forms. americanelements.comheegermaterials.com

In the solid state, the water molecules play a crucial role in the crystal structure. Studies on related hydrated lanthanide compounds, such as the trifluoromethanesulfonates, show that the lanthanide(III) ions are surrounded by water oxygen atoms, with coordination numbers typically being nine for the larger ions and decreasing for the smaller, heavier lanthanides. nih.gov This trend of decreasing hydration number across the series is a key feature of lanthanide chemistry. The structure of hydrated lanthanide sulfates is essential for understanding their physical and chemical properties.

Specific Academic Relevance of Thulium(III) Sulfate Octahydrate Research

The academic and practical interest in Thulium(III) sulfate octahydrate stems primarily from the properties of the thulium ion. ontosight.ai A significant application is its use as an important dopant for fiber amplifiers. fishersci.noottokemi.comottokemi.com Thulium-doped materials are valuable in various technologies due to the unique optical properties imparted by the lanthanide ion. ontosight.ai

Furthermore, the compound serves as a reactant in certain chemical reactions, such as dehydration reactions. fishersci.noottokemi.comottokemi.com Research into rare earth sulfates like thulium sulfate also explores their potential as catalysts or catalyst supports in various chemical processes. ontosight.ai The study of its decomposition is also of interest; like other hydrated salts such as thulium nitrate, it is expected to lose its water of hydration upon heating before further decomposition. wikipedia.org

Properties

IUPAC Name |

sulfuric acid;thulium;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMUNQHYCYEPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tm].[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22O20S3Tm2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystallization Science of Thulium Iii Sulfate Octahydrate

Solution-Based Precipitation Techniques for Tm₂(SO₄)₃·8H₂O Synthesis

Solution-based methods are the most common routes for the synthesis of thulium(III) sulfate (B86663) octahydrate. These techniques rely on the controlled precipitation of the salt from a supersaturated solution, which can be achieved by altering the solvent composition or by concentrating the solution through evaporation.

A primary and straightforward method for synthesizing thulium(III) sulfate octahydrate involves the reaction of thulium(III) oxide (Tm₂O₃) with sulfuric acid (H₂SO₄) in an aqueous medium. The oxide is dissolved in a stoichiometric amount of sulfuric acid, leading to the formation of aqueous thulium(III) sulfate.

The resulting solution is then concentrated by controlled evaporation. This process is typically performed slowly at a constant temperature, for instance, at room temperature (around 298-300 K), to promote the formation of well-defined, stable crystals of the octahydrate form. researchgate.net Rapid evaporation can lead to the formation of amorphous precipitates or less-hydrated phases. The general reaction is:

Tm₂O₃(s) + 3H₂SO₄(aq) + 5H₂O(l) → Tm₂(SO₄)₃·8H₂O(s)

Recrystallization is a subsequent purification step. The synthesized crystals are redissolved in a minimum amount of deionized water, sometimes with gentle heating, to form a saturated solution. Any insoluble impurities are filtered off. The solution is then allowed to cool and evaporate slowly, causing the thulium(III) sulfate octahydrate to crystallize out, leaving more soluble impurities in the mother liquor. This process can be repeated to achieve higher purity levels.

The solubility of thulium(III) sulfate is significantly lower in organic solvents compared to water. This property is exploited in mixed-solvent or antisolvent precipitation techniques to induce crystallization and achieve high yields. Ethanol (B145695) is a commonly used antisolvent for rare earth sulfates. researchgate.netkth.se

This technique offers excellent control over supersaturation, which in turn influences nucleation and crystal growth, allowing for the manipulation of particle size and purity. researchgate.netmdpi.com Studies on similar lanthanide systems have also employed other solvent combinations, such as a mixture of N,N-dimethylformamide (DMF), water, and trifluoroacetic acid (TFA), which can amplify subtle coordination differences among lanthanides to facilitate separation and crystallization. acs.org

Hydrothermal Synthesis Approaches for Lanthanide Sulfate Hydrates

Hydrothermal synthesis is a powerful method for producing crystalline materials from aqueous solutions under high temperature and pressure conditions. This technique is widely used for preparing various lanthanide sulfate hydrates, which can exhibit rich structural diversity. researchgate.net For the synthesis of lanthanide sulfates, a mixture of a lanthanide source (e.g., oxide or nitrate) and a sulfate source is sealed in a Teflon-lined autoclave and heated above the boiling point of water (e.g., 170-200 °C) for a period ranging from hours to days. researchgate.netresearchgate.net

The elevated temperature and pressure increase the solubility of the reactants and accelerate reaction kinetics, often leading to the formation of highly crystalline, sometimes metastable, phases that are not accessible under ambient conditions. researchgate.net While specific parameters for the direct hydrothermal synthesis of Tm₂(SO₄)₃·8H₂O are not extensively documented, the method has been successfully applied to produce other lanthanide sulfate hydrates, such as La₂(SO₄)₃·H₂O and Eu₂(SO₄)₃·4H₂O, as well as various lanthanide hydroxysulfates. researchgate.netresearchgate.net The precise phase obtained (e.g., degree of hydration) depends on factors like temperature, pressure, reaction time, and the presence of mineralizers or structure-directing agents. researchgate.netresearchgate.net

Table 1: Comparison of Synthesis Methodologies for Lanthanide Sulfates

| Methodology | General Principle | Typical Conditions | Advantages | Key Controllable Parameters |

| Controlled Evaporation | Slow removal of solvent from an aqueous solution to induce crystallization. | Room temperature (298-300 K), atmospheric pressure. | Simple, yields well-formed crystals. | Evaporation rate, temperature. |

| Antisolvent Precipitation | Addition of a miscible organic solvent (antisolvent) to reduce solute solubility. | Room temperature, addition of ethanol to aqueous solution. | High yield, good control over particle size. | Organic/Aqueous (O/A) ratio, addition rate. mdpi.com |

| Hydrothermal Synthesis | Reaction in aqueous solution in a sealed vessel at elevated temperature and pressure. | 170-200 °C, autogenous pressure, 1-3 days. researchgate.netresearchgate.net | Yields highly crystalline products, can access unique phases. | Temperature, pressure, reaction time, pH. researchgate.net |

Single Crystal Growth Techniques for Structural Elucidation

The definitive determination of the crystal structure of thulium(III) sulfate octahydrate requires the analysis of a single crystal. Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for this purpose, providing precise information on atomic positions, bond lengths, and bond angles. researchgate.netexcillum.com

Growing single crystals of Tm₂(SO₄)₃·8H₂O suitable for SC-XRD is typically achieved by the slow evaporation of a saturated aqueous solution at a constant, controlled temperature. researchgate.net A dilute solution of the compound is prepared and left undisturbed in an environment that allows the solvent to evaporate over several days or weeks. This slow process minimizes the rate of nucleation and allows existing crystal nuclei to grow larger, with fewer defects. A similar technique, involving dissolving the crude product in a methanolic aqueous solution followed by slow evaporation, has been used to grow crystals of isostructural terbium and dysprosium sulfate octahydrates. researchgate.net

The structural analysis of Tm₂(SO₄)₃·8H₂O has confirmed that it is isostructural with other late lanthanide sulfate octahydrates (from Ho to Lu). The crystals belong to the monoclinic system with the space group C2/c. researchgate.net

Table 2: Crystallographic Data for Thulium(III) Sulfate Octahydrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 13.4118(14) | researchgate.net |

| b (Å) | 6.6402(6) | researchgate.net |

| c (Å) | 18.1040(16) | researchgate.net |

| **β (°) ** | 101.980(8) | researchgate.net |

| Z | 4 | researchgate.net |

Purification and Characterization of Synthetic Products Purity Analysis

Ensuring the purity of synthesized thulium(III) sulfate octahydrate is paramount, especially for high-technology applications. Purity is typically assessed on a "trace metals basis," with common commercial grades being 99.9% or 99.99%. prochemonline.comfishersci.nosigmaaldrich.com A combination of analytical techniques is employed to characterize the product and confirm its purity.

Purity Analysis Techniques:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are the primary methods for quantifying the concentration of the thulium cation and determining the levels of trace elemental impurities. diva-portal.orgnih.gov The sample is digested in acid and introduced into a plasma, where the atoms are ionized and then detected by a mass spectrometer (ICP-MS) or their atomic emission lines are measured (ICP-OES). ICP-MS offers extremely low detection limits, making it ideal for trace and ultra-trace impurity analysis. nih.govnih.gov

Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity of the bulk crystalline material. The experimental diffraction pattern of the synthesized powder is compared to a reference pattern calculated from single-crystal data or from a standard database. The absence of peaks from other phases confirms the phase purity of the Tm₂(SO₄)₃·8H₂O. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to verify the hydration state of the compound. For Tm₂(SO₄)₃·8H₂O, TGA would show a mass loss corresponding to the eight water molecules upon heating, confirming the correct hydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the compound. The spectrum of thulium(III) sulfate octahydrate will show characteristic absorption bands for the sulfate anions (SO₄²⁻) and the water of hydration (O-H stretching and H-O-H bending modes). researchgate.net

By using these methods in concert, a comprehensive assessment of the chemical, phase, and structural purity of the synthesized thulium(III) sulfate octahydrate can be achieved.

Table 3: Compound Names Mentioned in the Article

| Systematic Name | Chemical Formula |

| Sulfuric acid;thulium;octahydrate | Tm₂(SO₄)₃·8H₂O |

| Thulium(III) sulfate octahydrate | Tm₂(SO₄)₃·8H₂O |

| Thulium(III) oxide | Tm₂O₃ |

| Sulfuric acid | H₂SO₄ |

| Ethanol | C₂H₅OH |

| N,N-dimethylformamide | (CH₃)₂NC(O)H |

| Trifluoroacetic acid | CF₃COOH |

| Lanthanum(III) sulfate monohydrate | La₂(SO₄)₃·H₂O |

| Europium(III) sulfate tetrahydrate | Eu₂(SO₄)₃·4H₂O |

| Terbium(III) sulfate octahydrate | Tb₂(SO₄)₃·8H₂O |

| Dysprosium(III) sulfate octahydrate | Dy₂(SO₄)₃·8H₂O |

Advanced Structural Elucidation and Crystallography of Tm₂ So₄ ₃·8h₂o

Single-Crystal X-ray Diffraction Analysis of the Crystal Lattice

The crystal structure of thulium(III) sulfate (B86663) octahydrate has been determined through single-crystal X-ray diffraction analysis. It crystallizes in the monoclinic crystal system, belonging to the C2/c space group. researchgate.net The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal lattice, have been precisely measured. researchgate.net

Table 1: Crystallographic Data for Thulium(III) Sulfate Octahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.4118(14) |

| b (Å) | 6.6402(6) |

| c (Å) | 18.1040(16) |

| β (°) | 101.980(8) |

| Z | 4 |

| Data sourced from ResearchGate. researchgate.net |

The analysis of the diffraction pattern allows for the precise determination of the coordinates of each atom within the unit cell. This detailed structural information reveals the bond distances between the constituent atoms, providing a comprehensive picture of the molecular geometry.

Coordination Environment of Thulium(III) Cations within the Octahydrate Structure

The thulium(III) ion (Tm³⁺) is the central metal cation in this compound. ontosight.ai Its coordination environment, which describes the arrangement of neighboring atoms, is a key determinant of the compound's properties.

In the crystal structure of thulium(III) sulfate octahydrate, the thulium(III) cation is coordinated by oxygen atoms. The distances between the thulium and oxygen atoms (Tm-O) are crucial for understanding the nature and strength of their interaction. The arrangement of these oxygen atoms around the central thulium ion defines a coordination polyhedron. The geometry of this polyhedron is a significant feature of the crystal structure.

Water molecules play a critical role in the structure of thulium(III) sulfate octahydrate. exobiologie.fr In solution, the Tm³⁺ ion is surrounded by nine water molecules. wikipedia.org Within the crystal lattice, a portion of the water molecules are directly bonded to the thulium(III) cation, forming part of its primary coordination sphere. These coordinated water molecules are essential for stabilizing the crystal structure. exobiologie.frnih.gov The remaining water molecules are located in the crystal lattice but are not directly bonded to the thulium ion. These are often referred to as lattice water.

Spectroscopic Investigations into the Electronic and Vibrational Dynamics of Tm₂ So₄ ₃·8h₂o

Electronic Absorption Spectroscopy of Thulium(III) Ions in Sulfate (B86663) Octahydrates

The electronic structure of the trivalent thulium ion (Tm³⁺), a member of the lanthanide series, is characterized by a partially filled 4f electron shell. This configuration gives rise to a series of sharp absorption bands in the UV-Vis-NIR regions, corresponding to f-f electronic transitions. The crystal field environment created by the surrounding ligands—in this case, sulfate ions and water molecules—plays a crucial role in modulating these transitions.

Identification of [SL]-J Energy Levels and Transitions

The absorption spectrum of thulium(III) sulfate octahydrate is defined by transitions from the ³H₆ ground state of the Tm³⁺ ion to various excited [SL]-J energy levels. The crystal field created by the sulfate anions and the water of hydration lifts the degeneracy of these J-levels, resulting in a complex pattern of spectral lines. Theoretical calculations, taking into account departures from Russell-Saunders coupling, are essential for the precise assignment of these transitions. Crystal coupling effects have been noted as significant in breaking down J and parity selection rules, leading to the observation of transitions that would otherwise be forbidden. iastate.edu

A comprehensive analysis of the absorption spectrum allows for the experimental determination of these energy levels. While specific high-resolution spectral data for thulium(III) sulfate octahydrate is not extensively published in publicly accessible literature, the expected transitions and their approximate energy ranges can be inferred from studies on other thulium-doped crystals.

Table 1: Theoretical [SL]-J Energy Levels of Tm³⁺ and Observed Transitions in a Crystalline Environment

| Transition from ³H₆ to | Approximate Energy Range (cm⁻¹) |

| ³F₄ | 5,500 - 6,500 |

| ³H₅ | 8,000 - 9,000 |

| ³H₄ | 12,500 - 13,000 |

| ³F₃ | 14,300 - 14,700 |

| ³F₂ | 14,900 - 15,300 |

| ¹G₄ | 21,000 - 22,000 |

| ¹D₂ | 27,500 - 28,500 |

| ¹I₆ | 34,000 - 35,000 |

| ³P₀ | 35,500 - 36,500 |

| ³P₁ | 37,500 - 38,500 |

| ³P₂ | 44,000 - 45,000 |

| ¹S₀ | > 50,000 |

Note: The exact energy levels for Tm₂(SO₄)₃·8H₂O would require specific experimental data. The ranges provided are typical for Tm³⁺ in various crystal hosts.

Temperature-Dependent Absorption Line Studies

The intensities and widths of the absorption lines in the electronic spectrum of thulium(III) sulfate octahydrate are sensitive to temperature variations. As the temperature decreases, the thermal population of the higher-energy Stark levels within the ground state manifold is reduced. This leads to a simplification of the spectrum and a sharpening of the absorption lines, which can facilitate more accurate assignments of the electronic transitions.

Conversely, with increasing temperature, the absorption bands broaden due to increased electron-phonon coupling and the population of higher-lying ground state levels. This broadening can provide insights into the vibrational modes coupled to the electronic transitions. Studies on other hydrated compounds have shown a shift of the absorption spectrum to lower energies with increasing temperature. dntb.gov.ua

Zeeman Spectroscopy and Magnetic Anisotropies

The application of an external magnetic field, as studied in Zeeman spectroscopy, causes a splitting of the electronic energy levels. The analysis of these splitting patterns provides valuable information about the site symmetry of the Tm³⁺ ions and the magnetic properties of the crystal. For thulium(III) sulfate octahydrate, Zeeman patterns have been studied to understand the influence of the magnetic field on the electronic transitions. iastate.edu

The magnitude of the Zeeman splitting is dependent on the orientation of the crystal with respect to the applied magnetic field, revealing the magnetic anisotropy of the compound. Such studies are crucial for determining the g-factors and understanding the magnetic susceptibility of the material. Calculations of magnetic susceptibility for thulium sulfate octahydrate have indicated that contributions from next-nearest neighbors cannot always be neglected, highlighting the complexity of magnetic interactions within the crystal lattice. iastate.edu

Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FT-IR) Studies

Vibrational spectroscopy, encompassing both Raman and FT-IR techniques, is a powerful tool for probing the structural arrangement of polyatomic ions and molecules within a crystal lattice. In the case of thulium(III) sulfate octahydrate, these methods allow for the characterization of the vibrational modes of the sulfate (SO₄²⁻) anions and the water (H₂O) molecules of hydration.

Analysis of Sulfate Group Vibrational Modes

The free sulfate ion, with tetrahedral (T_d) symmetry, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In a crystal lattice, the site symmetry of the sulfate ion is often lower than T_d, which can lead to the lifting of degeneracies and the activation of modes that are inactive in the free ion.

In hydrated sulfates, the vibrational frequencies of the sulfate group are influenced by the coordination to the metal ion and hydrogen bonding with water molecules.

Table 2: Typical Vibrational Frequencies of the Sulfate Group in Hydrated Sulfates

| Vibrational Mode | Symmetry | Typical Frequency Range (cm⁻¹) |

| ν₁ (Symmetric Stretch) | A₁ (Raman active) | 980 - 1000 |

| ν₂ (Symmetric Bend) | E (Raman active) | 450 - 500 |

| ν₃ (Antisymmetric Stretch) | F₂ (IR and Raman active) | 1100 - 1200 |

| ν₄ (Antisymmetric Bend) | F₂ (IR and Raman active) | 600 - 650 |

Note: The specific frequencies for Tm₂(SO₄)₃·8H₂O would depend on its precise crystal structure and the interactions within the lattice.

Characterization of Water Molecule Bending and Stretching Modes

The water molecules in thulium(III) sulfate octahydrate can be present in different coordination environments, leading to a range of vibrational frequencies. The internal vibrations of the water molecule include the symmetric stretch (ν₁), the bending mode (ν₂), and the antisymmetric stretch (ν₃). The frequencies of these modes are sensitive to the strength of the hydrogen bonds they form with the sulfate ions and with each other.

In addition to the internal modes, librational modes (rocking, wagging, and twisting) of the coordinated water molecules can often be observed in the lower frequency region of the vibrational spectra.

Table 3: Typical Vibrational Frequencies of Water Molecules in Hydrated Salts

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| ν₁ | Symmetric Stretch | 3200 - 3500 |

| ν₂ | Bending | 1600 - 1650 |

| ν₃ | Antisymmetric Stretch | 3400 - 3600 |

| Librational Modes | Rocking, Wagging, Twisting | 300 - 900 |

Note: The broadness and complexity of the bands in the O-H stretching region often indicate the presence of multiple, distinct water environments within the crystal structure.

Correlation of Vibrational Spectra with Crystal Structure

The vibrational spectrum of a crystalline solid like thulium(III) sulfate octahydrate is intimately linked to its crystal structure. The arrangement of atoms and molecules in the crystal lattice, including the symmetry of the constituent ions and the presence of water of hydration, dictates the nature of the vibrational modes observed in Raman and infrared (IR) spectroscopy.

While detailed vibrational spectra specifically for thulium(III) sulfate octahydrate are not extensively reported in publicly accessible literature, the expected spectral features can be inferred from studies of isostructural rare-earth sulfates and the characteristic vibrations of sulfate ions and water molecules. The crystal structure of hydrated metal sulfates gives rise to a complex vibrational spectrum due to the various bonding environments.

The sulfate ion (SO₄²⁻), in its free state, possesses a tetrahedral (Td) symmetry. This high symmetry results in four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In the crystalline environment of thulium(III) sulfate octahydrate, the symmetry of the sulfate ion is expected to be lowered due to its coordination with the thulium(III) ions and interactions with the water molecules. This reduction in symmetry can lead to the splitting of degenerate vibrational modes and the activation of modes that are otherwise inactive in the Raman or IR spectra of the free ion.

The presence of eight water molecules per formula unit introduces additional vibrational bands. These include the stretching and bending modes of the water molecules themselves, as well as librational (rocking, wagging, and twisting) modes in the lower frequency region. The hydrogen bonding between the water molecules and with the sulfate anions further influences the vibrational frequencies. Studies on the effect of dehydration on sulfate coordination have shown that changes in the hydration sphere can significantly alter the vibrational spectra, indicating a strong coupling between the water molecules and the sulfate ions. nih.gov

For a comprehensive analysis, the vibrational modes can be categorized as follows:

Internal Modes of SO₄²⁻: These are the fundamental vibrations of the sulfate ion, which may be shifted and split due to the crystal field.

Internal Modes of H₂O: These include the symmetric and asymmetric stretching and bending vibrations of the water molecules.

External or Lattice Modes: These low-frequency modes arise from the translational and rotational motions of the Tm³⁺, SO₄²⁻, and H₂O units within the crystal lattice.

A similar study on praseodymium(III) sulfate octahydrate (Pr₂(SO₄)₃·8H₂O), which is expected to have a similar structure, utilized Raman spectroscopy to probe its vibrational characteristics. mdpi.com Such an approach for Tm₂(SO₄)₃·8H₂O would allow for a detailed correlation between the observed spectral features and the specific crystallographic sites of the sulfate and water molecules.

| Vibrational Group | Expected Vibrational Modes | Typical Wavenumber Range (cm⁻¹) |

| SO₄²⁻ | Symmetric Stretch (ν₁) | 980 - 1000 |

| Asymmetric Stretch (ν₃) | 1100 - 1200 | |

| Symmetric Bend (ν₂) | 450 - 500 | |

| Asymmetric Bend (ν₄) | 610 - 680 | |

| H₂O | Stretching Modes | 3000 - 3600 |

| Bending Mode | 1600 - 1650 | |

| Librational Modes | 300 - 900 |

Luminescence Spectroscopy of Thulium(III) Centers

The luminescence of thulium(III) sulfate octahydrate is governed by the electronic transitions within the 4f shell of the Tm³⁺ ions. The crystal field created by the surrounding sulfate ions and water molecules plays a crucial role in determining the luminescent properties.

Emission Spectra and Energy Transfer Mechanisms

The Tm³⁺ ion is known for its characteristic emission in the blue and near-infrared regions of the electromagnetic spectrum. americanelements.com When excited, the ion can populate several excited states, with subsequent radiative decay to lower energy levels. The most prominent emission bands of Tm³⁺ are typically observed from the ¹G₄ and ³H₄ excited states.

The emission spectrum of Tm³⁺ in a crystalline host is characterized by a series of sharp lines, corresponding to transitions between the various energy levels. The relative intensities of these emission lines are influenced by the host material and the excitation wavelength.

Energy transfer processes are also critical in understanding the luminescence of concentrated materials like thulium(III) sulfate octahydrate. Cross-relaxation is a significant non-radiative process in thulium-doped systems, where an excited Tm³⁺ ion transfers part of its energy to a neighboring ground-state Tm³⁺ ion, resulting in both ions ending up in intermediate excited states. This can be a dominant mechanism for quenching the luminescence from higher energy levels.

A study on the absorption spectrum of thulium sulfate octahydrate has indicated that crystal coupling effects are important in determining the transition probabilities. iastate.edu This suggests that the interactions between the Tm³⁺ ions and the surrounding crystal lattice are a key factor in the energy transfer dynamics.

| Transition | Approximate Wavelength (nm) | Emitting State | Terminating State |

| ¹G₄ → ³H₆ | ~475 | ¹G₄ | ³H₆ (Ground State) |

| ¹G₄ → ³F₄ | ~650 | ¹G₄ | ³F₄ |

| ³H₄ → ³H₆ | ~800 | ³H₄ | ³H₆ (Ground State) |

| ³F₄ → ³H₆ | ~1800 | ³F₄ | ³H₆ (Ground State) |

Influence of Crystal Environment on Luminescent Properties

The crystal environment of thulium(III) sulfate octahydrate has a profound impact on the luminescent properties of the Tm³⁺ centers. The local symmetry of the site occupied by the Tm³⁺ ion and the nature of the coordinating ligands (sulfate ions and water molecules) determine the splitting of the electronic energy levels, a phenomenon known as the crystal field effect. iastate.edu

The crystal field removes the degeneracy of the free-ion energy levels, leading to a manifold of Stark levels. The number of these levels and their energies are dictated by the point group symmetry of the crystal site. These crystal field effects are directly observable in the fine structure of the absorption and emission spectra.

In a study of praseodymium(III) sulfate octahydrate, the luminescence was found to be modest and typical of concentrated rare-earth-containing materials, with distinct emission peaks corresponding to electronic transitions of the Pr³⁺ ion. mdpi.com A similar behavior would be expected for thulium(III) sulfate octahydrate, with the specific emission wavelengths being characteristic of the Tm³⁺ ion.

Thermal Decomposition Pathways and Stability Analysis of Thulium Iii Sulfate Octahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the mass loss and thermal events of a material as a function of temperature. For hydrated salts like thulium(III) sulfate (B86663) octahydrate, these analyses reveal the temperatures at which water molecules are lost and at which the anhydrous salt decomposes.

The dehydration of lanthanide(III) sulfate octahydrates, Ln₂(SO₄)₃·8H₂O, typically occurs in multiple, often overlapping, stages. The process involves the sequential removal of the eight water molecules, leading to the formation of lower hydrates before the anhydrous salt is formed.

While specific TGA/DTA curves for thulium(III) sulfate octahydrate are not extensively detailed in readily available literature, the behavior of neighboring lanthanide sulfates, such as gadolinium(III) sulfate octahydrate, provides a reliable model. The dehydration generally begins at temperatures just above ambient and proceeds in steps up to approximately 400-600°C. For instance, studies on various lanthanide sulfates show that the complete loss of water of hydration occurs over a broad temperature range. The dehydration of Ce₂(SO₄)₃·8H₂O, for example, is followed by the decomposition of the anhydrous salt. researchgate.net

The expected dehydration pathway for Tm₂(SO₄)₃·8H₂O would follow a similar pattern, with distinct mass loss steps corresponding to the formation of specific intermediate hydrates.

The dehydration process of Ln₂(SO₄)₃·8H₂O does not occur in a single step. Intermediate hydrates are formed as the temperature increases. Comprehensive studies on rare earth chloride hydrates have shown the formation of stable tri- and monohydrates before the final anhydrous salt is obtained. urfu.ru For example, the dehydration of LaCl₃·7H₂O proceeds via LaCl₃·3H₂O and LaCl₃·H₂O. urfu.ru

By analogy, the thermal decomposition of thulium(III) sulfate octahydrate is expected to produce intermediate hydrates. The general pathway can be represented as:

Tm₂(SO₄)₃·8H₂O → Tm₂(SO₄)₃·nH₂O → Tm₂(SO₄)₃ (anhydrous)

The final step, the complete removal of water to form anhydrous thulium(III) sulfate, typically requires temperatures in the range of 300°C to 500°C. The anhydrous phase is generally stable over a significant temperature range before further decomposition occurs.

Interactive Table: General Dehydration Stages of Lanthanide Sulfates

This table provides a generalized view of dehydration stages for lanthanide sulfates based on available data. Specific temperatures can vary based on experimental conditions like heating rate and atmosphere.

| Stage | General Temperature Range (°C) | Process | Product |

| 1 | 50 - 200 | Initial Dehydration | Lower hydrates (e.g., tetra-, di-hydrates) |

| 2 | 200 - 400 | Further Dehydration | Monohydrate / Anhydrous Salt |

| 3 | > 400 | Final Dehydration | Anhydrous Lanthanide Sulfate |

Kinetic Studies of Thermal Dehydration Processes

Kinetic studies of the thermal dehydration of sulfate hydrates involve determining parameters such as the activation energy (Ea) and the pre-exponential factor (A), which describe the rate of the reaction. These studies often employ methods like the Ozawa method applied to TGA data obtained at multiple heating rates. researchgate.net

Specific kinetic data for the dehydration of thulium(III) sulfate octahydrate is sparse. However, research on analogous compounds like copper sulfate pentahydrate and lithium sulfate monohydrate provides insight into the complexity of these processes. researchgate.netacs.org For copper sulfate, the activation energy for the removal of different water molecules varies, indicating different bonding environments within the crystal lattice. researchgate.net For example, the first two water molecules in CuSO₄·5H₂O have a lower activation energy for removal than the final water molecule. researchgate.net A similar trend would be expected for thulium(III) sulfate octahydrate, with the activation energy increasing as the last, more strongly bound, water molecules are removed.

High-Temperature X-ray Diffraction for Phase Transformation Monitoring

High-temperature X-ray diffraction (HT-XRD) is an indispensable tool for monitoring phase transformations in real-time as a material is heated. It allows for the direct identification of the crystalline structures of intermediate hydrates, the anhydrous phase, and subsequent decomposition products like oxysulfates.

Studies on various inorganic hydrates and sulfates have demonstrated the power of this technique. For instance, in-situ HT-XRD studies on melanterite (FeSO₄·7H₂O) have successfully identified the sequential formation of lower hydrates (FeSO₄·4H₂O, FeSO₄·H₂O), an intermediate oxysulfate (FeOHSO₄), and finally the oxide (Fe₂O₃). mdpi.com Similarly, HT-XRD has been used to study the complex phase transitions of lanthanum-containing materials during heating, revealing the evolution from hydroxides and carbonates to the final oxide phase. nih.gov

For thulium(III) sulfate octahydrate, an HT-XRD experiment would be expected to first show the diffraction patterns of the initial octahydrate. As the temperature rises, these peaks would disappear and be replaced by new patterns corresponding to the intermediate lower hydrates, followed by the pattern for anhydrous Tm₂(SO₄)₃. At even higher temperatures, the transformation to the oxysulfate would be observable.

Formation and Stability of Anhydrous Thulium(III) Sulfate and Oxysulfates

Following complete dehydration, anhydrous thulium(III) sulfate, Tm₂(SO₄)₃, is stable up to very high temperatures. The thermal decomposition of anhydrous lanthanide sulfates typically begins above 700-800°C. researchgate.net The decomposition does not usually proceed directly to the oxide but first forms a stable intermediate oxysulfate.

The general decomposition reaction is: Ln₂(SO₄)₃ (s) → Ln₂O₂SO₄ (s) + 2SO₂ (g) + O₂ (g)

Further heating to even higher temperatures will cause the decomposition of the oxysulfate to the final lanthanide oxide: Ln₂O₂SO₄ (s) → Ln₂O₃ (s) + SO₂ (g) + ½O₂ (g)

For the lighter lanthanides, such as lanthanum and samarium, the formation of the oxysulfate (Ln₂O₂SO₄) is a well-established step. researchgate.netakjournals.com The decomposition of anhydrous lanthanum sulfate to lanthanum oxysulfate begins at approximately 775°C under certain conditions. researchgate.net The oxysulfate itself is thermally stable over a considerable temperature range before it decomposes to the oxide at temperatures often exceeding 1050°C. researchgate.net It is expected that anhydrous thulium(III) sulfate follows a similar pathway, forming thulium(III) oxysulfate, Tm₂O₂SO₄, which is stable until it decomposes to thulium(III) oxide, Tm₂O₃, at very high temperatures.

Comparative Thermal Behavior within the Lanthanide Sulfate Series

The thermal stability of lanthanide compounds exhibits clear trends across the series, largely governed by the lanthanide contraction—the steady decrease in ionic radii from lanthanum to lutetium. For the hydrated sulfates, this affects the bond strengths between the lanthanide ion and the water molecules, as well as the sulfate groups.

Generally, the thermal stability of the anhydrous sulfates against decomposition to oxysulfates increases across the lanthanide series. This means that a higher temperature is required to decompose the anhydrous sulfate of a heavier lanthanide compared to a lighter one.

Interactive Table: Comparative Decomposition Temperatures of Lanthanide Sulfates

This table presents representative decomposition onset temperatures for various lanthanide sulfates, illustrating the general trend across the series. Exact temperatures can vary with experimental conditions.

| Lanthanide Sulfate | Anhydrous Sulfate Decomposition Onset (°C) | Oxysulfate Decomposition Onset (°C) | Final Product |

| La₂(SO₄)₃ | ~775 researchgate.net | >1050 researchgate.net | La₂O₃ |

| Ce₂(SO₄)₃ | ~700 researchgate.net | >920 researchgate.net | CeO₂ |

| Sm₂(SO₄)₃ | >800 (estimated) | >1000 (estimated) | Sm₂O₃ |

| Gd₂(SO₄)₃ | ~1256 (for N₂ atm) | ~1455 (for N₂ atm) | Gd₂O₂SO₄ → Gd₂O₃ |

| Tm₂(SO₄)₃ | >850 (estimated) | >1100 (estimated) | Tm₂O₃ |

| Lu₂(SO₄)₃ | >900 (estimated) | >1150 (estimated) | Lu₂O₃ |

This trend is attributed to the increasing strength of the Ln-O bond in the sulfate group as the ionic radius of the lanthanide cation decreases. Consequently, more thermal energy is required to break these bonds and initiate the decomposition to the oxysulfate for heavier lanthanides like thulium and lutetium.

Coordination Chemistry and Complexation Behavior of Thulium Iii in Sulfate Environments

Solution-Phase Coordination of Thulium(III) Ions with Water and Sulfate (B86663) Ligands

In aqueous solutions, the thulium(III) ion, like other lanthanide ions, is coordinated by water molecules, forming an aquo complex. The primary coordination sphere is typically composed of eight or nine water molecules. When dissolved in dilute sulfuric acid, thulium metal readily forms solutions containing the pale green Tm(III) ions, which exist as hydrated complexes. nih.gov The general representation for the hydrated thulium ion is [Tm(H₂O)ₙ]³⁺. For earlier, larger lanthanide ions, the coordination number (n) is commonly nine, but for the smaller, heavier lanthanides like thulium, the coordination number can decrease. nih.gov

When sulfate ions (SO₄²⁻) are present in the solution, they can act as ligands, replacing one or more of the coordinated water molecules. This results in the formation of various sulfato-complexes. The sulfate ligand can coordinate to the metal center in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using two oxygen atoms). The equilibrium between the aquo ion and the various sulfato-aqua complexes depends on the concentration of the sulfate ions. In solution, species such as [Tm(SO₄)(H₂O)ₓ]⁺ and [Tm(SO₄)₂(H₂O)ᵧ]⁻ can exist.

The interaction between the Tm³⁺ ion and the sulfate ligand in aqueous solution can be represented by the following stepwise equilibria:

[Tm(H₂O)ₙ]³⁺ + SO₄²⁻ ⇌ [Tm(SO₄)(H₂O)ₓ]⁺ + (n-x)H₂O [Tm(SO₄)(H₂O)ₓ]⁺ + SO₄²⁻ ⇌ [Tm(SO₄)₂(H₂O)ᵧ]⁻ + (x-y)H₂O

Formation of Polynuclear Thulium(III)-Sulfate Complexes and Coordination Polymers

Under specific conditions, typically involving hydrothermal synthesis, thulium(III) ions and sulfate anions can assemble into more complex structures, including polynuclear complexes and coordination polymers. In these structures, the sulfate ions often act as bridging ligands, connecting multiple thulium centers.

A notable example is the three-dimensional coordination polymer with the general formula [Ln(INO)(H₂O)(SO₄)]ₙ, where Ln includes thulium (Tm) and INO is isonicotinate-N-oxide, an organic linker. nih.gov For the smaller lanthanide ions like thulium, these compounds form a specific structural type (Type III). In the [Tm(INO)(H₂O)(SO₄)]ₙ polymer, the structure is built from one-dimensional chains of thulium and sulfate ions, which are then connected by the INO organic bridges to form a three-dimensional network with an α-Po topology. nih.gov

Within these chains, the sulfate ion acts as a μ₃-bridge (a bridging ligand connected to three metal centers), and the thulium(III) ion exhibits a coordination number of seven. nih.gov This demonstrates how the sulfate group can facilitate the formation of extended, polynuclear architectures by linking multiple metal ions. The synthesis of such polymers showcases the interplay between the inorganic Ln-SO₄ skeleton and the organic connector. nih.gov

Influence of pH and Solvent on Complex Speciation and Crystal Formation

The speciation of thulium(III) complexes in sulfate-containing solutions and the subsequent formation of crystalline solids are highly dependent on factors such as pH and the nature of the solvent.

Influence of pH: The pH of the solution plays a critical role. In acidic solutions, the hydrated Tm³⁺ ion and its sulfato-complexes are the dominant species. However, as the pH increases, hydrolysis can occur, leading to the formation of hydroxo-bridged species or the precipitation of thulium(III) hydroxide (B78521), Tm(OH)₃. wikipedia.org The formation of hydroxide complexes competes with the coordination of sulfate ions. Thulium(III) hydroxide is known to react with acids to form the corresponding thulium(III) salts, reversing the process. wikipedia.org Therefore, controlling the pH is essential to target the crystallization of a specific thulium-sulfate complex and to prevent the formation of insoluble hydroxides.

Influence of Solvent: The choice of solvent can significantly impact the crystallization process, influencing the solubility of the thulium salt, the kinetics of crystal growth, and the final crystal habit. dissolutiontech.com While water is the most common solvent, the use of mixed-solvent systems or non-aqueous solvents can lead to the formation of different crystal structures or polymorphs. The interaction between the solvent molecules and the growing crystal faces can either enhance or inhibit growth on specific faces, thereby modifying the external shape of the crystal. dissolutiontech.com For instance, crystallization from different solvents can result in crystals ranging from plate-like to prismatic, which can in turn affect properties like dissolution rate. dissolutiontech.com

Ligand Exchange Dynamics and Stability Constants in Aqueous Systems

For the general reaction: [Tm(H₂O)ₙ]³⁺ + mSO₄²⁻ ⇌ [Tm(SO₄)ₘ(H₂O)ᵧ]³⁻²ᵐ + (n-y)H₂O

The stability of lanthanide-sulfate complexes shows a distinct trend across the series. Studies on yttrium and rare earth element (YREE) monosulfato-complexes have shown that the stability constants are not uniform. The pattern shows a gradual, almost linear decrease in stability from gadolinium (Gd) to lutetium (Lu). wikipedia.org This indicates that the sulfato-complexes of the heavier lanthanides, including thulium, are less stable than those of the lighter lanthanides.

The ligand exchange dynamics refer to the rates at which ligands (in this case, water and sulfate ions) enter and leave the coordination sphere of the Tm³⁺ ion. These reactions are generally very fast. The mechanism of ligand exchange for lanthanide ions is typically dissociative or interchange-dissociative in character, where the rate-determining step involves the breaking of the metal-ligand bond.

Below is a representative table of the types of stability constants involved in the formation of metal-aqua-sulfato complexes.

| Equilibrium Reaction | Stability Constant | Description |

|---|---|---|

| [Tm(H₂O)ₙ]³⁺ + SO₄²⁻ ⇌ [Tm(SO₄)(H₂O)ₓ]⁺ | K₁ | First stepwise stability constant for the monosulfato complex. |

| [Tm(SO₄)(H₂O)ₓ]⁺ + SO₄²⁻ ⇌ [Tm(SO₄)₂(H₂O)ᵧ]⁻ | K₂ | Second stepwise stability constant for the disulfato complex. |

| [Tm(H₂O)ₙ]³⁺ + 2SO₄²⁻ ⇌ [Tm(SO₄)₂(H₂O)ᵧ]⁻ | β₂ = K₁ × K₂ | Overall stability constant for the disulfato complex. |

Design and Synthesis of Novel Thulium(III)-Sulfate-Based Coordination Architectures

The design and synthesis of new coordination architectures based on thulium(III) sulfate are driven by the quest for materials with tailored properties, such as for applications in catalysis, luminescence, and magnetism. The primary synthetic strategy involves combining a thulium(III) salt (like thulium(III) sulfate octahydrate) with carefully chosen organic ligands that can bridge multiple metal centers.

Hydrothermal or solvothermal methods are commonly employed. nih.govnih.gov These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of products that may not be stable or may not form at room temperature. The choice of organic linker is crucial as its geometry, length, and coordinating groups dictate the dimensionality and topology of the final network.

As demonstrated in the synthesis of [Tm(INO)(H₂O)(SO₄)]ₙ, the use of a bifunctional organic ligand (isonicotinate-N-oxide) in conjunction with the sulfate anion leads to a robust three-dimensional framework. nih.gov In this structure, both the sulfate ion and the organic ligand act as bridges, highlighting a cooperative approach to building extended networks. The sulfate group forms the initial inorganic substructure (a 1D chain), which is then linked by the organic component. nih.gov This approach, using mixed inorganic and organic linkers, is a powerful tool for creating novel coordination polymers with predictable structural motifs.

Future design strategies could explore a wider range of organic linkers with different functionalities or geometries to create new thulium-sulfate-based metal-organic frameworks (MOFs) with porous structures or specific catalytic sites.

Theoretical and Computational Investigations of Thulium Iii Sulfate Octahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and bonding in materials. For thulium(III) sulfate (B86663) octahydrate, DFT calculations would focus on the interactions between the thulium (Tm³⁺) ions, the sulfate (SO₄²⁻) anions, and the water (H₂O) molecules of hydration.

The electronic configuration of neutral thulium is [Xe] 4f¹³ 6s². shef.ac.ukvedantu.com In its trivalent state (Tm³⁺), it adopts the [Xe] 4f¹² configuration. The partially filled 4f orbitals are largely responsible for the magnetic and optical properties of thulium compounds. researchgate.netresearchgate.net DFT calculations can provide a detailed picture of the molecular orbitals, showing how the orbitals of the Tm³⁺ ion, the sulfate groups, and the water molecules interact. These calculations would likely reveal a predominantly ionic character for the bonding between the Tm³⁺ and SO₄²⁻ ions.

In similar hydrated metal sulfates, DFT has been used to calculate lattice parameters and electronic band structures. For instance, studies on hydrated Ni and Mg sulfates have shown good agreement between DFT-calculated and experimental lattice parameters. uu.nlresearchgate.net For thulium(III) sulfate octahydrate, DFT calculations could predict the geometry of the coordination complex around the Tm³⁺ ion, including bond lengths and angles. The bonding within the sulfate ions is covalent, and DFT can be used to analyze the charge distribution and bonding orbitals within these polyatomic anions. Furthermore, the hydrogen bonding network involving the water molecules plays a crucial role in stabilizing the crystal structure, and DFT can quantify the strength and nature of these bonds.

Table 1: Representative Theoretical Data for Thulium and Related Compounds

| Parameter | Value | Compound/Ion | Method |

|---|---|---|---|

| Electron Configuration of Tm | [Xe] 4f¹³ 6s² | Thulium (neutral) | Experimental/Theoretical |

| Electron Configuration of Tm³⁺ | [Xe] 4f¹² | Thulium (III) ion | Theoretical |

| Coordination Number of Ln³⁺ in aqueous solution | 8-9 | Lanthanide ions | Molecular Dynamics |

Computational Modeling of Vibrational Spectra for Band Assignment and Interpretation

Computational modeling of vibrational spectra, often performed using DFT, is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. For thulium(III) sulfate octahydrate, the vibrational modes can be categorized into those of the sulfate ions, the water molecules, and the Tm-O coordination bonds.

The free sulfate ion (SO₄²⁻) has a tetrahedral (T_d) symmetry and exhibits four fundamental vibrational modes: a non-degenerate symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate antisymmetric stretch (ν₃), and a triply degenerate bend (ν₄). In the crystal lattice of thulium(III) sulfate octahydrate, the interaction with the Tm³⁺ ions and the hydrogen bonding with water molecules will lower the symmetry of the sulfate ions, leading to the splitting of the degenerate modes and the activation of otherwise silent modes in the IR and Raman spectra.

Computational models can predict the frequencies and intensities of these vibrational modes. nih.gov For example, studies on other hydrated sulfates have used computational methods to assign specific bands to the different vibrational modes of the sulfate and water molecules. researchgate.netnih.gov Similar calculations for thulium(III) sulfate octahydrate would allow for a detailed interpretation of its experimental vibrational spectra, providing insights into the local environment of the sulfate ions and the nature of the hydrogen bonding network. Anharmonic calculations can further improve the accuracy of the predicted spectra, especially for systems with significant hydrogen bonding. rsc.org

Table 2: Typical Vibrational Frequencies for Sulfate and Water in Hydrated Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ (SO₄²⁻) | 980 - 1000 | Symmetric Stretch |

| ν₂ (SO₄²⁻) | 450 - 500 | Bending |

| ν₃ (SO₄²⁻) | 1100 - 1200 | Antisymmetric Stretch |

| ν₄ (SO₄²⁻) | 600 - 650 | Bending |

| H₂O Bending | 1600 - 1650 | δ(HOH) |

| H₂O Stretching | 2800 - 3600 | ν(OH) |

Simulations of Hydration Shell Structures in Solid and Solution Phases

Molecular dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of hydration shells around ions. researchgate.net For thulium(III) sulfate octahydrate, MD simulations can provide a detailed picture of the arrangement of water molecules around the Tm³⁺ ions in both the solid state and in aqueous solutions.

In the solid phase, the eight water molecules are part of the crystal structure. MD simulations can help to understand the dynamics of these water molecules, including their librational and vibrational motions. In aqueous solution, the Tm³⁺ ion will be surrounded by a hydration shell of water molecules. MD simulations of lanthanide ions in water have shown that the coordination number of the first hydration shell is typically 8 or 9. nih.govnih.govacs.orgosti.gov The structure of this hydration shell is dynamic, with water molecules exchanging between the first and second hydration shells. rsc.org

Simulations can also reveal the geometry of the hydration polyhedron, which for lanthanide ions is often a capped square antiprism or a tricapped trigonal prism. nih.govosti.govaip.org The presence of sulfate ions in the solution can also influence the structure of the hydration shell, potentially forming ion pairs with the hydrated Tm³⁺ ion. The dynamics of water molecules in the hydration shell are also affected by the ion, with studies showing a slowing down of water reorientation in the presence of strongly hydrating ions. amolf.nl

Prediction of Crystal Packing and Intermolecular Interactions

The prediction of crystal structures from first principles is a challenging but increasingly feasible area of computational chemistry. For a hydrated salt like thulium(III) sulfate octahydrate, this involves determining the most stable arrangement of the Tm³⁺ ions, SO₄²⁻ anions, and water molecules in the crystal lattice.

Computational methods for crystal structure prediction (CSP) typically involve generating a large number of possible crystal structures and then ranking them based on their calculated lattice energies. iucr.orgacs.org These calculations rely on accurate force fields or quantum mechanical methods to describe the intermolecular interactions. In hydrated crystals, hydrogen bonds between water molecules and between water and the anions are the dominant intermolecular interactions that dictate the crystal packing. nih.gov

Thermodynamic Calculations of Formation and Decomposition Processes

Computational chemistry can be used to calculate the thermodynamic properties of materials, such as the enthalpy and Gibbs free energy of formation and decomposition. cbseacademic.nic.in For thulium(III) sulfate octahydrate, this would involve calculating the energies of the compound and its constituent elements or simpler compounds in their standard states.

The enthalpy of formation (ΔH_f°) can be calculated from the total electronic energies obtained from DFT calculations. The decomposition of thulium(III) sulfate octahydrate upon heating involves the loss of water molecules in a stepwise manner. acs.orgtue.nl Computational methods can be used to model these dehydration steps, calculating the energy required to remove each water molecule and identifying the most likely decomposition pathways.

These calculations can provide a theoretical basis for interpreting experimental thermal analysis data, such as from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). By understanding the thermodynamics of the formation and decomposition processes, it is possible to predict the stability of the compound under different temperature and humidity conditions.

Elucidation of Magnetic Properties through Computational Approaches

The magnetic properties of thulium(III) sulfate octahydrate arise from the unpaired electrons in the 4f orbitals of the Tm³⁺ ions. Computational methods can be employed to investigate and predict these magnetic properties. The magnetic behavior of thulium and its compounds is complex, exhibiting ferromagnetic, antiferromagnetic, and paramagnetic phases at different temperatures. vedantu.comaps.org

First-principles calculations based on DFT can be used to determine the magnetic ground state of the material, i.e., whether it is ferromagnetic, antiferromagnetic, or has a more complex magnetic ordering. nih.govaip.org These calculations can also provide the magnitude of the magnetic moment on the thulium ions. aip.orgaip.orgaps.org

More advanced computational techniques, such as those that incorporate many-body effects like DFT+U or dynamical mean-field theory (DMFT), may be necessary to accurately describe the strongly correlated 4f electrons in thulium. researchgate.net These methods can be used to calculate parameters such as the crystal field splitting of the 4f orbitals and the magnetic anisotropy energy, which determines the preferred orientation of the magnetic moments in the crystal lattice. nih.goviaea.org Computational studies are crucial for understanding the relationship between the crystal structure and the magnetic properties of thulium compounds. frontiersin.org

Advanced Materials Applications and Emerging Research Directions

Optical Materials Science and Photonic Applications

Thulium's unique energy level structure makes it a highly valuable element for applications in optical materials and photonics, particularly in the creation of lasers and amplifiers. rp-photonics.comsamaterials.com

Thulium, in its trivalent ion form (Tm³⁺), is a widely used dopant in various host materials to create efficient solid-state lasers. rp-photonics.comrsc.org These host materials can be crystals like yttrium aluminum garnet (YAG), yttrium lithium fluoride (B91410) (YLF), and various oxides, as well as glasses and ceramics. rp-photonics.comstanfordmaterials.com Thulium-doped lasers are known for their emission in the 2-micrometer spectral region, which has numerous applications in medicine for surgery, meteorology, and military technologies. rp-photonics.comwikipedia.org

Thulium-doped fiber amplifiers (TDFAs) are crucial components in optical communications. They can amplify signals in the S-band (around 1460–1530 nm), which is a shorter wavelength range than the more common C-band amplified by erbium-doped fiber amplifiers (EDFAs). rp-photonics.comfiberlabs.com This capability allows for the expansion of the amplification bandwidth in fiber optic systems. rp-photonics.com TDFAs are also used to amplify laser signals in the 2µm band. The efficiency of thulium-doped fibers is enhanced by a "two-for-one" cross-relaxation process, where a single pump photon can excite two thulium ions, leading to higher laser efficiencies. focenter.comresearchgate.net This allows for higher dopant concentrations, of 5 wt. % or more, without the quenching effects seen in other rare-earth dopants. focenter.com

Characteristics of Thulium-Doped Fiber Amplifiers (TDFAs)

| Parameter | Value/Range | Reference |

|---|---|---|

| Gain Region | 1800 – 2000 nm | thorlabs.com |

| Small Signal Gain at Peak | >15 dB | thorlabs.com |

| Peak Wavelength | 1880 ± 20 nm | thorlabs.com |

| S-Band Amplification | 1460–1530 nm | rp-photonics.comfiberlabs.com |

| Saturation Power | >19 dBm (>80 mW) | thorlabs.com |

The luminescent properties of thulium make it valuable for advanced display technologies and security applications. Thulium compounds are used to create phosphors that emit blue light, a critical component for achieving vibrant and accurate colors in high-definition displays like televisions and computer monitors. aemree.com

Furthermore, thulium's fluorescence under ultraviolet light is utilized as an anti-counterfeiting measure. wikipedia.org For example, it is incorporated into euro banknotes to provide a distinct blue fluorescent feature when exposed to UV light, helping to verify their authenticity. wikipedia.org The blue fluorescence of thulium-doped calcium sulfate (B86663) has also been applied in personal dosimeters for the visual monitoring of radiation exposure. wikipedia.org

Development of Thulium-Based Magnetic Materials

Thulium exhibits complex magnetic behavior that changes with temperature, making it a subject of significant interest in the research and development of magnetic materials. stanfordmaterials.com At temperatures above 56 K, thulium is paramagnetic, meaning it is weakly attracted to a magnetic field. wikipedia.org Between 56 K and 32 K, it becomes antiferromagnetic, where its internal magnetic moments align in an anti-parallel fashion. wikipedia.org Below 32 K, thulium transitions to a ferromagnetic state. wikipedia.org

This temperature-dependent magnetism makes thulium and its compounds intriguing for scientific study. stanfordmaterials.com Research into thulium aluminoboride compounds has revealed strong magnetic anisotropy and multiple magnetic transitions at low temperatures. aip.orgaip.org Thulium also has potential applications in ferrites, which are ceramic magnetic materials used in microwave equipment. wikipedia.org Additionally, due to its unique electromagnetic properties, thulium is used in scientific research exploring magnetic materials and quantum computing. examples.com

Magnetic Properties of Thulium

| Temperature Range | Magnetic State | Reference |

|---|---|---|

| Above 56 K | Paramagnetic | wikipedia.org |

| 32 K to 56 K | Antiferromagnetic | wikipedia.org |

| Below 32 K | Ferromagnetic | wikipedia.org |

Integration in Ferrites and Ceramic Magnets

The incorporation of thulium into ferrite (B1171679) and ceramic magnetic materials is an area of active research, aimed at tuning the magnetic and electrical properties of these materials for specialized applications. sfa-oxford.com Thulium's presence in ceramic magnetic materials supports a range of industrial and scientific uses. sfa-oxford.com

Research has demonstrated the synthesis of thulium-substituted cobalt ferrite nanoparticles (CoTmₓFe₂₋ₓO₄) using sonochemical methods. researchgate.net In these nanoparticles, the substitution of iron ions with thulium ions has a significant impact on the material's electrical and dielectric properties. researchgate.net The addition of rare earth ions like thulium, with their characteristic unpaired 4f electrons and strong spin-orbit coupling, introduces a 3d-4f electron coupling. This interaction can modify the structural, magnetic, and electrical characteristics of the spinel ferrite crystal structure. researchgate.net Studies on cobalt ferrite nanoparticles have shown that thulium substitution offers a pathway to optimize and tune properties such as conductivity, dielectric constant, and dissipation factor. researchgate.net

Research into Superconducting Systems

Thulium is a component in several high-temperature superconducting materials, where its magnetic properties are of particular interest. stanfordmaterials.com Research into thulium-doped superconductors suggests potential for use in next-generation energy and computing systems. sfa-oxford.com

One notable example is the tin-thulium oxycuprate compound, Sn₂Ba₂(Ca₀.₅Tm₀.₅)Cu₃Oₓ, which has shown evidence of superconductivity at temperatures as high as 113-115 K. superconductors.org This material is synthesized via a solid-state reaction of precursor materials. superconductors.org The successful incorporation of both tin and the typically magnetic thulium ion into a cuprate (B13416276) structure is unusual and results in a material with exceptional performance-to-toxicity ratios among high-temperature superconductors. superconductors.org

Furthermore, research into hydrogen-rich compounds under extreme pressure has identified thulium-based hydrides as potential superconductors. While thulium hexahydride (TmH₆) is stable at 50 GPa, it has a relatively low superconducting transition temperature (T_c) of 25 K. nih.gov However, theoretical and experimental work on thulium-substituted clathrate hexahydrides, such as YbTmH₁₂, shows that introducing other elements can enhance superconductivity. nih.gov YbTmH₁₂ is predicted to be stable at a moderate pressure of 60 GPa with an increased T_c of 48 K, demonstrating a viable strategy for designing hydride superconductors. nih.gov

Applications in Radiation Detection and X-ray Sources (via Thulium-170 isotope)

The radioactive isotope Thulium-170 (¹⁷⁰Tm) is a key component in the development of portable X-ray devices and radiation detection systems. sfa-oxford.comstanfordmaterials.com Thulium(III) sulfate, being a water-soluble thulium source, serves as a convenient starting material for producing other thulium compounds, such as thulium oxide (Tm₂O₃), which is a common target material for producing ¹⁷⁰Tm. americanelements.comsmolecule.com

¹⁷⁰Tm is produced by bombarding stable thulium-169 with neutrons in a nuclear reactor. stanfordmaterials.com It has a half-life of approximately 128 days and emits low-energy gamma rays and X-rays, making it an efficient and portable radiation source. stanfordmaterials.com This property is exploited in compact, lightweight X-ray machines used for medical imaging in situations where large equipment is impractical. stanfordmaterials.commarketresearchintellect.com Under X-ray bombardment, thulium also emits light at specific ultraviolet and blue wavelengths, a characteristic that is useful for applications in low-radiation detection badges. americanelements.com

Exploration of Thulium(III) Sulfate Hydrates in Material Synthesis

Thulium(III) sulfate octahydrate is a valuable precursor in the synthesis of various thulium-containing materials due to its solubility in water. ontosight.ai This allows for its use in aqueous synthesis routes to produce other thulium compounds. For instance, thulium metal readily dissolves in dilute sulfuric acid to form solutions containing thulium(III) ions, which can then be used to create compounds like thulium oxide (Tm₂O₃). smolecule.com Thulium oxide itself is a critical compound used in research and for producing specialty glasses, ceramics, and lasers. stanfordmaterials.comsmolecule.com

Beyond being a simple precursor, rare earth sulfates, including thulium sulfate, can function as catalysts or catalyst supports in various chemical reactions. ontosight.ai Thulium sulfate is noted for its use as a catalyst in organic synthesis. It can also be used as an intermediate in the preparation of more complex catalysts. The properties of thulium-doped materials are summarized in the table below.

Interactive Table: Properties of Thulium-Doped Materials

| Material System | Dopant/Component | Key Properties | Potential Applications | Reference |

| Cobalt Ferrite | Thulium (Tm³⁺) | Tunable electrical and dielectric properties | Specialized magnetic materials, electronics | researchgate.net |

| Tin-Barium-Calcium-Copper-Oxide | Thulium (Tm) | High-temperature superconductivity (~113-115 K) | Advanced electronics, energy systems | superconductors.org |

| Thulium Hydrides | Thulium (Tm) | Superconductivity under high pressure | Next-generation superconductors | nih.gov |

| YAG Crystals | Thulium (Tm³⁺) | Infrared light emission | Medical and industrial lasers | stanfordmaterials.com |

| Calcium Alumino-silicate Glass | Thulium Oxide (Tm₂O₃) | High magnetic susceptibility, infrared photoluminescence | Optical fibers, magneto-optical devices | researchgate.net |

Future Directions in Rare Earth Element Chemistry and Sustainable Applications

The future of thulium chemistry is linked to the growing demand for high-performance materials and the increasing emphasis on sustainability. Thulium's unique properties position it as a critical element in developing technologies that address global challenges.

Future research will likely focus on several key areas:

Greener Technologies: Thulium compounds are being explored for their potential in sustainable solutions. Thulium oxide shows promise as a catalyst in organic synthesis, enabling chemical reactions with lower energy consumption, which is beneficial for the pharmaceutical and petrochemical industries. aemree.com Research also suggests that thulium compounds could be used in advanced filtration systems to remove heavy metals from water. aemree.com

Energy and Nuclear Applications: Thulium's stability under extreme conditions makes it a candidate for use in high-performance alloys and components for nuclear reactors. marketresearchintellect.comsamaterials.com The development of more efficient thulium-based superconductors could also play a role in future energy grids. sfa-oxford.com

Advanced Laser and Optical Materials: The development of thulium-doped laser ceramics, such as mixed sesquioxides like (Lu,Sc,Y)₂O₃, continues to be a promising field. semanticscholar.org These materials offer broad tunability and are suitable for generating short-pulse lasers for various applications. semanticscholar.org

Sustainable Sourcing: As the demand for thulium and other rare earth elements grows, there is an increasing focus on the environmental impact of their extraction and processing. Future efforts will likely involve investment in greener technologies and sustainable sourcing practices to ensure a responsible supply chain. marketresearchintellect.com

The research directions for thulium and its compounds, including those synthesized from thulium(III) sulfate, point towards a future where these advanced materials play a crucial role in energy, environmental, and high-technology applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.